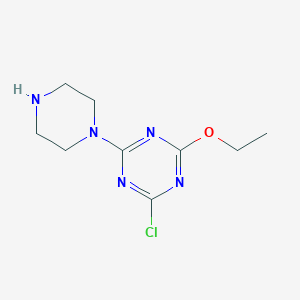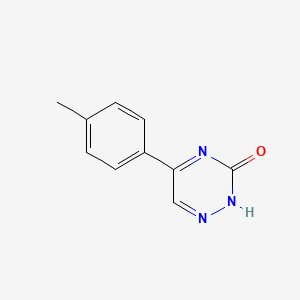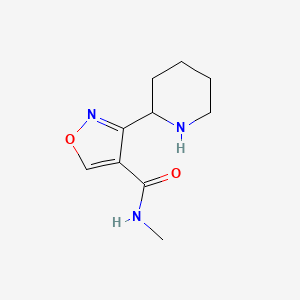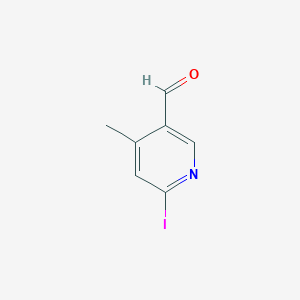
4-Bromo-1,5-dimethyl-1H-pyrrole-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-1,5-dimethyl-1H-pyrrole-2-carbaldehyde is a heterocyclic organic compound that features a pyrrole ring substituted with bromine, two methyl groups, and an aldehyde group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1,5-dimethyl-1H-pyrrole-2-carbaldehyde typically involves the bromination of 1,5-dimethyl-1H-pyrrole-2-carbaldehyde. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-1,5-dimethyl-1H-pyrrole-2-carbaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base like triethylamine.
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products Formed
Substitution: 4-Substituted-1,5-dimethyl-1H-pyrrole-2-carbaldehyde derivatives.
Oxidation: 4-Bromo-1,5-dimethyl-1H-pyrrole-2-carboxylic acid.
Reduction: 4-Bromo-1,5-dimethyl-1H-pyrrole-2-methanol.
Applications De Recherche Scientifique
4-Bromo-1,5-dimethyl-1H-pyrrole-2-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: Serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: Utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: Employed in the study of enzyme inhibitors and receptor ligands.
Mécanisme D'action
The mechanism of action of 4-Bromo-1,5-dimethyl-1H-pyrrole-2-carbaldehyde depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modulation of biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile: Similar structure but with a nitrile group instead of an aldehyde.
4-Bromo-3,5-dimethyl-1H-pyrrole-2-carbaldehyde: Similar structure but with different methyl group positions.
Uniqueness
4-Bromo-1,5-dimethyl-1H-pyrrole-2-carbaldehyde is unique due to the specific positioning of its substituents, which can influence its reactivity and interaction with other molecules. The presence of both bromine and an aldehyde group allows for diverse chemical transformations and applications in various fields of research.
Propriétés
Formule moléculaire |
C7H8BrNO |
|---|---|
Poids moléculaire |
202.05 g/mol |
Nom IUPAC |
4-bromo-1,5-dimethylpyrrole-2-carbaldehyde |
InChI |
InChI=1S/C7H8BrNO/c1-5-7(8)3-6(4-10)9(5)2/h3-4H,1-2H3 |
Clé InChI |
KUGLTHVHGYMNBL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(N1C)C=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Fluoro-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B15059393.png)
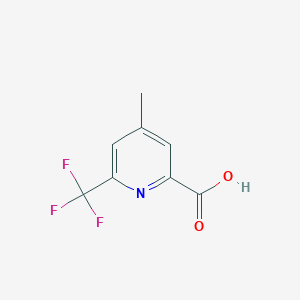
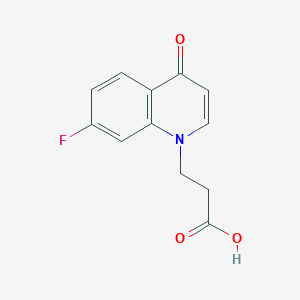


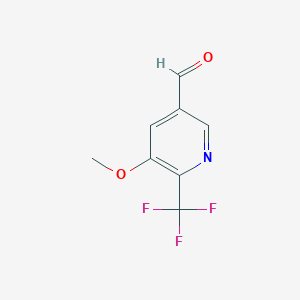
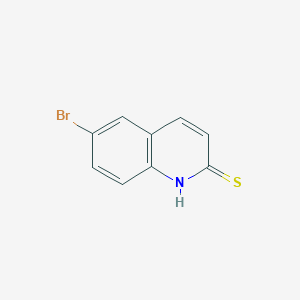
![4-(6-Bromo-2-(chloromethyl)imidazo[1,2-A]pyrazin-8-YL)morpholine](/img/structure/B15059444.png)
